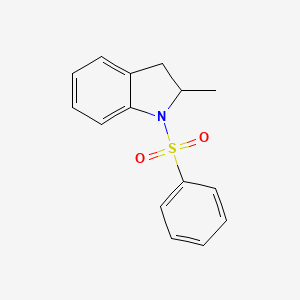
N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide, also known as BHCMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BHCMC is a member of the benzodioxole family of compounds and is commonly used as a research tool in the fields of neuroscience and pharmacology.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide acts as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) ion channel. This channel is involved in the perception of pain, heat, and other sensory stimuli. By inhibiting the activity of TRPV1, N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide can modulate the transmission of sensory information in the brain.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide has been shown to have a number of biochemical and physiological effects in various animal models. For example, it has been shown to reduce pain sensitivity in rats, suggesting that it may have potential applications in the treatment of chronic pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide is its selectivity for TRPV1, which allows for more precise manipulation of this ion channel in laboratory experiments. However, like any research tool, N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide has certain limitations. For example, its effects may vary depending on the animal model used, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide. One potential area of study is the development of new drugs based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide that could be used to treat pain and other sensory disorders. Additionally, further research is needed to fully understand the mechanisms by which N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide interacts with TRPV1 and other ion channels in the brain. Finally, the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide in other areas of research, such as cancer biology and immunology, should be explored.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptylethanediamide is widely used in scientific research due to its ability to selectively inhibit the activity of certain ion channels in the brain. This makes it an ideal tool for studying the role of these ion channels in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-16(17(21)19-13-5-3-1-2-4-6-13)18-10-12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,1-6,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFIIOMTQBJAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,2,4-oxadiazole](/img/structure/B4235221.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4235240.png)
![3-butyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4235244.png)
![2-[(5-butyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4235252.png)


![2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4235267.png)
![2-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4235275.png)
![7-(2-chlorophenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4235283.png)

![3-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235301.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4235313.png)